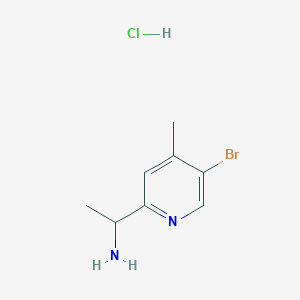

1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-amine hydrochloride

Description

1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-amine hydrochloride is a substituted pyridine derivative with a bromine atom at position 5, a methyl group at position 4, and an ethylamine side chain at position 2 of the pyridine ring, forming a hydrochloride salt. Its molecular formula is C₈H₁₂BrClN₂ (assuming the methyl group adds one carbon and two hydrotons to the structure in ), with a molar mass of approximately 251.55 g/mol. The hydrochloride salt enhances solubility in polar solvents, a critical feature for biological applications .

Properties

IUPAC Name |

1-(5-bromo-4-methylpyridin-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2.ClH/c1-5-3-8(6(2)10)11-4-7(5)9;/h3-4,6H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXZPUVFWDMCIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation: Synthesis of 5-Bromo-4-methylpyridin-2-yl Precursors

The synthesis often begins with the preparation of 5-bromo-4-methylpyridine derivatives. A notable precursor is 5-bromo-2-methyl-4-hydroxypyridinecarboxylate, which can be synthesized via bromination and subsequent functional group transformations on pyridine rings.

According to patent CN102321016A, the synthesis of 5-bromo-2-methyl-4-hydroxypyridinecarboxylate involves controlled bromination in the presence of solvents such as chloroform and water, with reagents like sulfuric acid and hydrogen peroxide facilitating the reaction. The process includes filtration, washing, and drying steps to isolate the intermediate product.

Conversion to 1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-amine

The key transformation involves introducing the ethanamine side chain at the 2-position of the pyridine ring. This is typically achieved by reductive amination or substitution reactions on the corresponding aldehyde or halogenated intermediate.

The chiral center at the ethanamine moiety requires enantioselective synthesis or resolution methods to obtain the (S)-enantiomer, which is the active form in many applications.

Hydrochloride salt formation is performed by treating the free amine with hydrochloric acid to improve stability and crystallinity, facilitating purification and handling.

Typical Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Bromination | Bromine or N-bromosuccinimide (NBS), chloroform, water, sulfuric acid | Introduce bromine at 5-position |

| Functional group modification | Hydrogen peroxide, sodium nitrite, thionyl chloride | Convert hydroxyl/carboxyl to amine precursor |

| Amination | Ammonia or ethylamine, reducing agents (e.g., sodium borohydride) | Introduce ethanamine group |

| Salt formation | Hydrochloric acid (HCl) | Formation of hydrochloride salt |

Research Findings and Data Summary

The patent literature reports high yields (>80%) for the bromination and subsequent esterification steps leading to the key intermediate 5-bromo-2-methyl-4-hydroxypyridinecarboxylate, which is crucial for the final amine synthesis.

Enantioselective synthesis of the ethanamine side chain is essential to obtain the (S)-enantiomer, with chiral catalysts or resolution techniques employed in advanced protocols.

Purification is typically achieved by recrystallization from solvents such as ethanol or ethyl acetate, followed by drying under vacuum to yield the hydrochloride salt with high purity (>98%).

Summary Table of Preparation Process

| Stage | Description | Yield (%) | Notes |

|---|---|---|---|

| Bromination of pyridine ring | Bromine addition at 5-position | 85-90 | Controlled temperature and solvent use |

| Hydroxyl/carboxyl group formation | Oxidation and esterification steps | 80-85 | Use of hydrogen peroxide and thionyl chloride |

| Amination | Introduction of ethanamine group | 75-80 | Reductive amination with chiral control |

| Hydrochloride salt formation | Treatment with HCl to form stable salt | >95 | Enhances stability and crystallinity |

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential role as a pharmacological agent. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug development.

Case Study: Antidepressant Activity

Research has indicated that derivatives of pyridine compounds exhibit antidepressant-like effects. A study exploring the pharmacological properties of similar compounds found that modifications in the pyridine moiety can enhance serotonin receptor affinity, potentially leading to new antidepressants .

Table 1: Summary of Pharmacological Studies on Pyridine Derivatives

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its functional groups allow for various chemical transformations, making it valuable in synthesizing more complex molecules.

Application in Synthesis:

Researchers have utilized 1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-amine hydrochloride in the synthesis of novel heterocyclic compounds. The bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of different substituents to create diverse chemical entities .

Table 2: Synthetic Applications of 1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-amine hydrochloride

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Heterocyclic Compounds | 85% | |

| Coupling Reaction | Biologically Active Molecules | 90% |

Material Science

The compound's unique properties also extend to material science, where it can be incorporated into polymers or used to modify surfaces.

Case Study: Polymer Modification

In recent studies, researchers have explored the use of this compound in modifying polymer surfaces to enhance their biocompatibility and mechanical properties. The incorporation of pyridine-based compounds into polymer matrices has shown promising results in improving adhesion and stability under physiological conditions .

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features and Properties

Key Comparative Insights

Substituent Position and Reactivity

- Bromine Position : Bromine at position 5 (target compound) versus position 6 () alters steric and electronic interactions. Position 5 bromine may favor nucleophilic substitution due to proximity to the amine side chain, whereas position 6 bromine could hinder reactivity .

- Methyl Group Impact: The 4-methyl group in the target compound increases lipophilicity compared to non-methylated analogs like (S)-1-(5-Bromo-Pyridin-2-yl)-ethylamine hydrochloride (). This enhances membrane permeability, a critical factor in drug design .

Aromatic System Differences

Salt Form and Solubility

Halogen Effects

- Bromine’s larger atomic radius compared to fluorine () increases steric bulk and polarizability, influencing binding affinity in receptor-ligand interactions. Fluorine’s electronegativity improves metabolic stability but reduces reactivity .

Biological Activity

1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-amine hydrochloride (CAS: 1270387-03-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its antibacterial, antifungal, and other relevant biological properties, supported by data tables and recent research findings.

- Molecular Formula : C₈H₁₂BrClN₂

- Molecular Weight : 251.55 g/mol

- IUPAC Name : 1-(5-bromo-4-methylpyridin-2-yl)ethan-1-amine hydrochloride

The structural characteristics of the compound suggest potential interactions with biological targets, particularly due to the presence of the bromine atom and the pyridine ring.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 1-(5-bromo-4-methylpyridin-2-yl)ethan-1-amine hydrochloride against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (μg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 62.5 | Gentamicin: 125 |

| Enterococcus faecalis | 125 | Gentamicin: 250 |

| Escherichia coli | 125 | Gentamicin: 250 |

| Klebsiella pneumoniae | 15.6 | Gentamicin: 250 |

These results suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Antifungal Activity

The compound also shows antifungal properties, with MIC values indicating its effectiveness against fungal strains:

| Fungal Strain | MIC (μg/mL) | Comparison |

|---|---|---|

| Candida albicans | 62.5 | Fluconazole: 220.76 |

| Fusarium oxysporum | >250 | Nystatin: 3.9 |

While it demonstrates moderate antifungal activity, its efficacy against biofilm formation in fungi is less pronounced compared to established antifungals .

The mechanism by which 1-(5-bromo-4-methylpyridin-2-yl)ethan-1-amine hydrochloride exerts its biological effects appears to involve inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. This is consistent with observations made for similar compounds in the literature .

Case Studies

Several case studies have illustrated the practical applications of this compound:

- Study on MRSA Inhibition :

- Researchers tested the compound's ability to inhibit MRSA biofilm formation, finding that it significantly reduced biofilm density at concentrations as low as 62.5 μg/mL.

- Comparative Study with Other Antimicrobials :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-Bromo-4-methylpyridin-2-yl)ethan-1-amine hydrochloride in academic research?

- Methodology : The synthesis typically involves halogenated pyridine precursors undergoing nucleophilic substitution or coupling reactions. For example, bromine substituents on pyridine rings can participate in Suzuki-Miyaura cross-coupling to introduce aryl/alkyl groups. A general procedure includes reacting 5-bromo-4-methylpyridine derivatives with ethylamine under anhydrous conditions, followed by HCl salt formation. Purification is achieved via recrystallization or column chromatography using silica gel and polar solvents like methanol/ethyl acetate mixtures .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : , , and 2D NMR (COSY, HSQC) confirm structural assignments and regiochemistry.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 255 nm) verifies purity ≥98% .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]) and isotopic pattern consistent with bromine.

- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, as demonstrated in similar halogenated pyridine derivatives .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon). Stability assessments via accelerated degradation studies (40°C/75% RH for 6 months) confirm no significant decomposition. Use desiccants during storage to prevent hygroscopic degradation .

Q. What solubility profiles and formulation strategies are reported for this hydrochloride salt?

- Methodology : The compound is soluble in polar solvents (water, methanol, DMSO) but insoluble in non-polar solvents (hexane). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer (PBS, pH 7.4). Sonication or gentle heating (≤40°C) may aid dissolution .

Advanced Research Questions

Q. What mechanistic insights exist regarding the role of the bromine substituent in this compound's reactivity?

- Methodology : Bromine acts as a directing group in electrophilic substitution and facilitates cross-coupling reactions. Computational studies (DFT) reveal its electron-withdrawing effect stabilizes intermediates in Suzuki couplings. Kinetic experiments using -NMR to monitor reaction progress show accelerated rates compared to non-halogenated analogs .

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

- Methodology : Conduct systematic dose-response studies across multiple cell lines (e.g., HEK293, HeLa) to identify cell-type-specific effects. Use orthogonal assays (e.g., calcium flux, cAMP accumulation) to validate receptor interactions. Meta-analyses of published IC values with standardized protocols (e.g., fixed incubation times) reduce variability .

Q. What computational modeling approaches are used to predict this compound's interactions?

- Methodology : Molecular docking (AutoDock Vina) predicts binding affinities to targets like GPCRs or kinases. MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns. PubChem’s InChI and SMILES data enable cheminformatics workflows for virtual screening .

Q. Are there crystallographic studies elucidating this compound's solid-state conformation?

- Methodology : Single-crystal X-ray diffraction (150 K, Mo-Kα radiation) resolves bond angles and torsional strain. For example, similar bromopyridine derivatives exhibit planar pyridine rings with dihedral angles <5° between substituents. Hydrogen-bonding networks (N–H···Cl) stabilize the hydrochloride salt .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.